N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse applications in various fields, including organic electronics, photovoltaics, and medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the reaction of benzo[c][1,2,5]thiadiazole with a cyclopropyl-containing reagent under specific conditions. One common method is the photocatalyst-free, visible-light promoted direct conversion of C(sp2)–H to C(sp2)–N, using secondary amines as aminating agents . This method is advantageous due to its atom economy and the avoidance of photocatalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in various functionalized derivatives of the original compound.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: In industrial settings, it can be used in the production of advanced materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with molecular targets through various pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions and other chemical processes. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or electronic devices .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives, such as:
- 4,7-Diarylbenzo[c][1,2,5]thiadiazoles
- Benzo[c][1,2,5]thiadiazole-4,7-dicarboxylic acid derivatives
Uniqueness
What sets N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide apart from these similar compounds is its specific functional groups, which confer unique chemical and physical properties. The presence of the cyclopropyl and hydroxypropyl groups can influence its reactivity, stability, and interactions with other molecules, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-13(18,9-3-4-9)7-14-12(17)8-2-5-10-11(6-8)16-19-15-10/h2,5-6,9,18H,3-4,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLXYCZFUJXBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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